methyl 2-[(dimethylamino)methylidene]-3-oxohexanoate
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Overview
Description
Methyl 2-[(dimethylamino)methylidene]-3-oxohexanoate: is an organic compound with the molecular formula C10H17NO3 It is a derivative of hexanoic acid and contains a dimethylamino group, a methylene group, and an oxo group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-[(dimethylamino)methylidene]-3-oxohexanoate typically involves the reaction of hexanoic acid derivatives with dimethylformamide dimethyl acetal (DMF-DMA). The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Material: Hexanoic acid derivative
Reagent: Dimethylformamide dimethyl acetal (DMF-DMA)
Reaction Conditions: The reaction is usually conducted in a solvent such as dimethylformamide (DMF) at an elevated temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using standard techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-[(dimethylamino)methylidene]-3-oxohexanoate undergoes various chemical reactions, including:
Substitution Reactions: The dimethylamino group can be substituted by other nucleophiles such as primary and secondary amines.
Condensation Reactions: The compound can undergo condensation reactions with hydrazine derivatives to form heterocyclic compounds.
Oxidation and Reduction Reactions: The oxo group can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions:
Substitution Reactions: Primary and secondary amines, conducted in solvents like dioxane.
Condensation Reactions: Hydrazine derivatives, often carried out in ethanol with a base such as piperidine.
Oxidation and Reduction Reactions: Various oxidizing and reducing agents, depending on the desired transformation.
Major Products Formed:
Substitution Reactions: Aminomethylidene derivatives
Condensation Reactions: Heterocyclic compounds such as pyrazoles and thiazoles
Oxidation and Reduction Reactions: Corresponding alcohols or ketones
Scientific Research Applications
Methyl 2-[(dimethylamino)methylidene]-3-oxohexanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents with therapeutic potential.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-[(dimethylamino)methylidene]-3-oxohexanoate involves its interaction with various molecular targets. The dimethylamino group can participate in nucleophilic substitution reactions, while the oxo group can undergo redox transformations. These interactions can modulate biological pathways and result in specific biological effects.
Comparison with Similar Compounds
- Methyl 3-[(dimethylamino)methylidene]-6-fluoro-4-oxo-3,4-dihydrochroman-2-carboxylate
- 5-[(Dimethylamino)methylidene]thiazolidine-4-thiones
Comparison: Methyl 2-[(dimethylamino)methylidene]-3-oxohexanoate is unique due to its specific structural features, such as the presence of both a dimethylamino group and an oxo group on a hexanoate backbone. This combination imparts distinct chemical reactivity and potential biological activities compared to similar compounds.
Properties
CAS No. |
1245010-23-4 |
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Molecular Formula |
C10H17NO3 |
Molecular Weight |
199.25 g/mol |
IUPAC Name |
methyl (2Z)-2-(dimethylaminomethylidene)-3-oxohexanoate |
InChI |
InChI=1S/C10H17NO3/c1-5-6-9(12)8(7-11(2)3)10(13)14-4/h7H,5-6H2,1-4H3/b8-7- |
InChI Key |
WKKHRVZSLMGLHH-FPLPWBNLSA-N |
Isomeric SMILES |
CCCC(=O)/C(=C/N(C)C)/C(=O)OC |
Canonical SMILES |
CCCC(=O)C(=CN(C)C)C(=O)OC |
Purity |
95 |
Origin of Product |
United States |
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